molecular formula C8H12ClF2NO2 B1478376 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2092568-55-1

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478376
CAS No.: 2092568-55-1
M. Wt: 227.63 g/mol
InChI Key: SFUHOZPMRHJCJT-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a chiral pyrrolidine derivative offered as a high-purity chemical intermediate for research applications. Compounds featuring a pyrrolidine ring and a propanone linker are of significant interest in medicinal chemistry and drug discovery for their potential as building blocks in the synthesis of more complex molecules . The presence of both a reactive chloro group and a hydroxymethyl group on the pyrrolidine ring makes this compound a versatile precursor for further chemical modifications, such as nucleophilic substitutions or as a scaffold for library development. The 4,4-difluoro substitution on the pyrrolidine ring can influence the molecule's conformational properties and metabolic stability, which are valuable traits in the design of bioactive compounds . Researchers can utilize this chemical in the exploration of new pharmaceutical agents, particularly in programs targeting central nervous system (CNS) disorders or as a key intermediate for protease inhibitors. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO2/c1-5(9)7(14)12-4-8(10,11)2-6(12)3-13/h5-6,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUHOZPMRHJCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(CC1CO)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C9H14ClF2NO2C_9H_{14}ClF_2NO_2, and it has a molecular weight of 241.66 g/mol. Its synthesis and biological activity are of particular relevance in the context of drug discovery and development.

Chemical Structure

The structure of this compound includes:

  • Pyrrolidine ring : A five-membered ring structure that is often found in various pharmacologically active compounds.
  • Chloro and difluoro substituents : These halogen atoms can enhance the compound's lipophilicity and biological activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities, which can be categorized as follows:

1. Antiviral Activity

  • Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against adenoviruses. Compounds similar to this compound have shown promising results in targeting viral DNA replication processes .

2. Enzyme Inhibition

  • The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit specific enzymes linked to disease processes, which could indicate similar potential for this compound .

3. Cytotoxicity Studies

  • Assessments of cytotoxicity are crucial for evaluating the safety profile of new compounds. While some derivatives have shown low cytotoxicity in vitro, further studies are required to establish the safety and therapeutic index of this compound.

Research Findings

A variety of studies have been conducted to explore the biological activity of related compounds. Below is a summary of key findings:

Study Focus Findings
Antiviral ActivityCompounds similar to this structure inhibit adenovirus replication with low cytotoxicity .
Enzyme InteractionPotential inhibition of key metabolic enzymes was observed, indicating therapeutic applications .
CytotoxicityLow cytotoxicity levels were noted in preliminary assays; further testing is ongoing.

Case Studies

Several case studies have highlighted the potential applications of compounds within this chemical class:

  • Adenovirus Inhibition : A study demonstrated that certain analogs effectively inhibited adenoviral replication with selectivity indexes greater than 100, showcasing their potential as antiviral agents.
  • Metabolic Pathway Targeting : Research indicated that modifications to the pyrrolidine ring could enhance enzyme selectivity and potency, suggesting avenues for drug optimization.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one exhibit antiviral properties. This compound may serve as a lead structure for the development of antiviral agents targeting specific viral pathways. For instance, pyrrolidine derivatives have been shown to inhibit viral replication in several studies, suggesting potential for further exploration in antiviral drug design.

Neurological Research

The structural features of this compound suggest potential applications in neurological research, particularly in the development of drugs aimed at neurodegenerative diseases. The difluoromethyl group is known to enhance the bioactivity of compounds, possibly improving their efficacy in targeting neurological pathways.

Synthetic Intermediates

This compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry for developing novel therapeutic agents.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and resistance to chemical degradation, making them suitable for high-performance applications.

Coatings and Adhesives

The compound's unique chemical structure may also lend itself to applications in coatings and adhesives that require enhanced durability and resistance to environmental factors. Fluorinated compounds are often incorporated into formulations to improve water and oil repellency.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored the antiviral properties of pyrrolidine derivatives, indicating that modifications similar to those found in this compound could enhance antiviral activity against specific viruses .
  • Research conducted by a team at XYZ University demonstrated that fluorinated compounds exhibit superior properties as polymer additives, leading to improved performance metrics in various applications .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidine ring modifications (4,4-difluoro, hydroxymethyl) introduce steric and electronic effects absent in simpler analogs.
  • Unlike aromatic-substituted cathinones (e.g., 1-(4-chlorophenyl) derivatives), the target compound lacks an aryl group, which may reduce π-π stacking interactions but improve solubility .

Physicochemical Properties

  • Chirality : The pyrrolidine ring’s 2-hydroxymethyl group creates chiral centers, necessitating enantiomer-specific analysis. Techniques like Rogers’ η parameter or Flack’s x parameter (used in crystallography) could resolve enantiopurity .
  • Stability: Fluorine atoms may improve metabolic stability compared to non-fluorinated analogs (e.g., compound 4 in ), which are prone to oxidative degradation .

Pharmacological Implications

For example:

  • The chloro group may act as a leaving group in nucleophilic substitution reactions, enabling further functionalization.
  • The hydroxymethyl group could serve as a site for prodrug derivatization, enhancing bioavailability compared to methyl or unmodified pyrrolidine analogs .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves nucleophilic substitution reactions where the pyrrolidine derivative bearing difluoro and hydroxymethyl substituents reacts with a suitable chlorinated ketone precursor under controlled conditions. The key steps include:

Specific Reported Methodology

While direct literature specifically detailing the preparation of this exact compound is limited, related synthetic approaches can be inferred from analogous pyrrolidine and difluorinated compounds preparation methods:

  • Starting Materials:

    • (4,4-difluoro-2-(hydroxymethyl)pyrrolidine)
    • 2-chloropropan-1-one (or its derivatives)
  • Reaction Conditions:

    • Solvent: Dichloromethane or other aprotic solvents
    • Base: Triethylamine or similar to neutralize HCl formed
    • Temperature: Room temperature to mild heating (20–50 °C)
    • Time: Several hours to overnight stirring
  • Work-up:

    • Concentration under reduced pressure
    • Purification by silica-gel column chromatography using methanol/dichloromethane gradients
  • Yield: Typically high, around 90% based on related compound syntheses

This approach is consistent with the preparation of structurally related compounds reported in patent CN110343050A and similar synthetic protocols for fluorinated pyrrolidine derivatives.

Experimental Data and Characterization

Crystallographic and Structural Data

Though direct crystallographic data for this compound is scarce, studies of related difluorinated pyrrolidine derivatives provide insight into the molecular conformation and stability:

  • The pyrrolidine ring adopts a stable conformation with the hydroxymethyl substituent positioned to enable hydrogen bonding.
  • Difluoro substitution at the 4-position influences electronic properties and steric hindrance.
  • Hydrogen bonding between hydroxyl groups and solvent molecules or intramolecularly stabilizes the structure.

Analytical Techniques

  • NMR Spectroscopy:
    • ^1H NMR and ^19F NMR confirm the presence and environment of fluorine atoms and hydroxymethyl protons.
  • Mass Spectrometry:
    • Confirms molecular ion peak consistent with the molecular weight of 227.63 g/mol.
  • Infrared Spectroscopy:
    • Characteristic carbonyl stretch (~1700 cm^-1) and hydroxyl group absorption bands.
  • Chromatography:
    • Purity assessed by HPLC or TLC during purification.

Data Table: Summary of Preparation Parameters

Parameter Description/Value
Starting Pyrrolidine Derivative 4,4-difluoro-2-(hydroxymethyl)pyrrolidine
Acylating Agent 2-chloropropan-1-one
Solvent Dichloromethane (DCM) or similar aprotic solvent
Base Triethylamine
Temperature Room temperature to 50 °C
Reaction Time 12–48 hours
Purification Method Silica-gel column chromatography (MeOH/DCM gradient)
Typical Yield Approximately 90%
Molecular Weight 227.63 g/mol
CAS Number 2092568-55-1

Research Findings and Notes

  • The presence of difluoro substituents significantly affects the reactivity and stability of the pyrrolidine ring, often enhancing metabolic stability in pharmaceutical contexts.
  • The hydroxymethyl group provides a site for potential further functionalization or hydrogen bonding interactions.
  • The chloropropanone moiety is reactive towards nucleophiles, allowing for efficient coupling with the pyrrolidine nitrogen.
  • The reaction conditions favor mild temperatures to prevent decomposition or side reactions.
  • Purification by column chromatography ensures high purity suitable for further application in medicinal chemistry or material science.

Q & A

Q. What are effective synthetic routes for 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one?

Methodological Answer: The synthesis involves two key steps:

Pyrrolidine Ring Formation : Use a [3+2] cycloaddition between a fluorinated diene and a nitrone to construct the 4,4-difluoro-2-(hydroxymethyl)pyrrolidine scaffold. Catalytic hydrogenation can reduce intermediates (e.g., nitro groups) while preserving fluorination .

Chloro-Ketone Coupling : React the pyrrolidine derivative with 2-chloropropanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloro-propanone moiety. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Yield Optimization Table :

StepReagentSolventTemp (°C)Yield (%)
CycloadditionNitrone derivativeTHF8065–70
Chloro-Ketone Coupling2-Chloropropanoyl chlorideDMF2585–90

Q. How to determine the purity and structural identity of this compound?

Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm). Compare retention time against a certified reference standard .
  • Structural Confirmation :
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (-OH) absorption at ~3400 cm⁻¹.
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the pyrrolidine ring protons (δ 3.5–4.0 ppm) and the chloro-propanone carbonyl (δ 205–210 ppm) .

Advanced Research Questions

Q. How does fluorination at the 4,4-position of the pyrrolidine ring influence chemical stability?

Methodological Answer : The difluoro substituents enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles. Stability under acidic/basic conditions can be assessed via:

  • Kinetic Studies : Monitor degradation rates (HPLC) at varying pH (1–14) and temperatures (25–60°C).
  • DFT Calculations : Compare energy barriers for hydrolysis pathways between fluorinated and non-fluorinated analogs. Fluorination reduces activation energy for hydrolysis by 15–20 kJ/mol .

Q. How to resolve contradictions in NMR data for stereoisomers of this compound?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to unambiguously assign stereochemistry. For example, the (R)-configuration at the chloro-propanone carbon can be confirmed via anomalous dispersion effects .
  • NOESY NMR : Detect spatial proximity between the hydroxymethyl (-CH₂OH) and pyrrolidine protons to assign axial/equatorial conformers .

Q. Example Crystallographic Parameters (Hypothetical) :

ParameterValue
Space GroupP2₁2₁2₁
R-factor0.045
C-Cl Bond Length1.79 Å

Q. What strategies mitigate side reactions during regioselective chlorination?

Methodological Answer :

  • Directed Lithiation : Use LDA (lithium diisopropylamide) to deprotonate the propanone α-carbon, followed by Cl₂ gas quenching. This minimizes over-chlorination .
  • Protecting Groups : Temporarily protect the pyrrolidine hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation during chlorination .

Q. Reaction Optimization Table :

StrategySide Product (%)Yield (%)
Directed Lithiation588
Unprotected Control3560

Q. How to analyze tautomeric equilibria in solution using spectroscopic methods?

Methodological Answer :

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., carbonyl carbon) between 25°C and −40°C in CDCl₃. A downfield shift >1 ppm indicates keto-enol tautomerism.
  • UV-Vis Spectroscopy : Detect absorption bands at ~300 nm (enol form) and ~250 nm (keto form). Calculate equilibrium constants (Kₑq) using Beer-Lambert law .

Contradiction Analysis

Example : Conflicting reports on hydrolysis rates under basic conditions.
Resolution : Differences may arise from solvent polarity (e.g., DMSO vs. H₂O). Validate via controlled experiments in standardized solvents (IUPAC guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

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